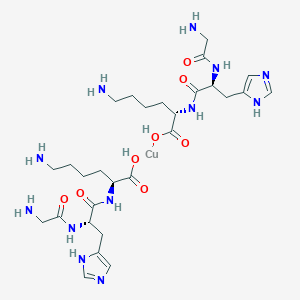
GHK-Cu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GHK-Cu, also known as glycyl-L-histidyl-L-lysine-copper, is a naturally occurring tripeptide that binds copper ions. It was first discovered in human plasma in the 1970s by Dr. Loren Pickart. This compound is present in various tissues and organs throughout the body and has been extensively studied for its potential therapeutic properties. This compound is known for its antioxidant, anti-inflammatory, and wound-healing effects, as well as its ability to stimulate collagen production and improve skin elasticity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GHK-Cu can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The copper ion is introduced by incubating the peptide with a copper salt, such as copper(II) acetate, under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions to form this compound. This method ensures high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
GHK-Cu undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized peptide products.
Reduction: The copper ion in this compound can undergo redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution: The copper ion can be replaced by other metal ions, such as zinc or iron, under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Reducing agents such as ascorbic acid.
Substitution: Metal salts like zinc chloride or iron sulfate
Major Products Formed
Oxidation: Oxidized peptide fragments.
Reduction: Reduced copper-peptide complexes.
Substitution: Metal-peptide complexes with metals other than copper
Wissenschaftliche Forschungsanwendungen
GHK-Cu has a wide range of scientific research applications, including:
Chemistry: Studied for its redox properties and interactions with metal ions.
Biology: Investigated for its role in cellular processes, such as gene expression and protein synthesis.
Medicine: Explored for its therapeutic potential in wound healing, anti-aging, and anti-inflammatory treatments.
Industry: Used in cosmetic products for its skin regenerative properties and in hair growth formulations .
Wirkmechanismus
GHK-Cu exerts its effects through multiple molecular pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and attracts immune and endothelial cells to sites of injury. The copper ion plays a crucial role in these processes by acting as a cofactor for enzymes involved in collagen synthesis, angiogenesis, and antioxidant defense .
Vergleich Mit ähnlichen Verbindungen
GHK-Cu is unique among copper peptides due to its high affinity for copper ions and its wide range of biological activities. Similar compounds include:
Matrixyl® 3000: A peptide complex used in anti-aging products, but this compound has shown superior wrinkle reduction.
Copper tripeptide-1: Another copper-binding peptide with similar wound-healing properties, but this compound has a broader range of applications
This compound stands out for its extensive research backing and its ability to regulate multiple biochemical pathways, making it a versatile and potent compound in various fields .
Eigenschaften
Molekularformel |
C28H48CuN12O8 |
|---|---|
Molekulargewicht |
744.3 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;copper |
InChI |
InChI=1S/2C14H24N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/t2*10-,11-;/m00./s1 |
InChI-Schlüssel |
RIPDSRHLQNAZOH-XTQNZXNBSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.[Cu] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


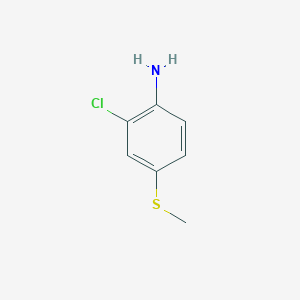
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
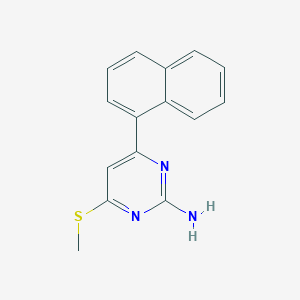
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
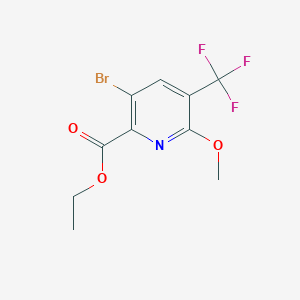
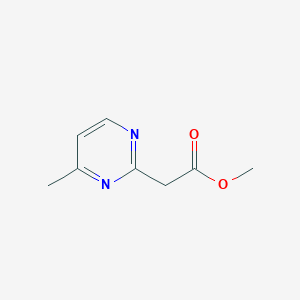
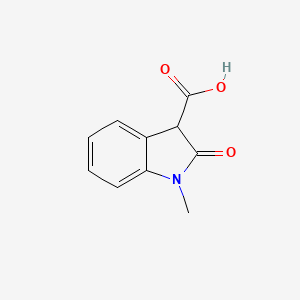
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
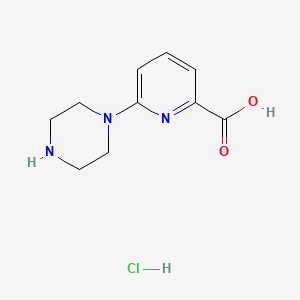
![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)


